4-Bromo-4'-methoxy-2-nitrobiphenyl

Catalog No.
S8784025
CAS No.
M.F
C13H10BrNO3
M. Wt
308.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4'-methoxy-2-nitrobiphenyl

Product Name

4-Bromo-4'-methoxy-2-nitrobiphenyl

IUPAC Name

4-bromo-1-(4-methoxyphenyl)-2-nitrobenzene

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

InChI

InChI=1S/C13H10BrNO3/c1-18-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15(16)17/h2-8H,1H3

InChI Key

CBPHEEDMWCDONB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

4-Bromo-4'-methoxy-2-nitrobiphenyl is an organic compound characterized by the molecular formula C13H11BrN2O3C_{13}H_{11}BrN_{2}O_{3}. It is a biphenyl derivative where one phenyl ring features a bromine atom, while the other ring is substituted with a methoxy group and a nitro group. This compound is notable for its role as an intermediate in the synthesis of various chemicals, including pharmaceuticals, dyes, and materials for liquid crystal displays. Its unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction Reactions: The nitro group can be reduced to an amino group, significantly altering the compound's properties and potential biological activity.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide is typically used.
  • Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
  • Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed for reduction processes.

Research into the biological activity of 4-Bromo-4'-methoxy-2-nitrobiphenyl suggests potential therapeutic applications. Its derivatives may exhibit significant interactions with biomolecules, indicating possible roles in drug development. Studies have shown that compounds with similar structures can possess antimicrobial, anti-inflammatory, and anticancer properties, suggesting that 4-Bromo-4'-methoxy-2-nitrobiphenyl may also have beneficial biological effects .

The synthesis of 4-Bromo-4'-methoxy-2-nitrobiphenyl can be achieved through several methods:

  • Bromination of Methoxybiphenyl: This method involves the bromination of 4-methoxy-2-nitrobiphenyl using bromine in a suitable solvent under controlled conditions to ensure high yield.
  • Friedel-Crafts Acylation: An alternative approach involves acylation followed by bromination, which allows for the introduction of both the methoxy and nitro groups in a stepwise manner.
  • Nitration of 4-Bromoanisole: Another route includes nitrating 4-bromoanisole under acidic conditions to introduce the nitro group at the desired position on the biphenyl structure .

4-Bromo-4'-methoxy-2-nitrobiphenyl has diverse applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential use in drug formulations due to its biological activity.
  • Dyes and Pigments Production: Utilized in creating various dyes owing to its chemical properties.
  • Liquid Crystal Displays: Plays a role in developing materials used in electronic displays .

Studies on the interactions of 4-Bromo-4'-methoxy-2-nitrobiphenyl with biological targets indicate that it may interact with enzymes or receptors, potentially influencing biological pathways. The mechanisms of action often involve electrophilic aromatic substitution reactions, where the compound's substituents affect its reactivity and interaction profile. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 4-Bromo-4'-methoxy-2-nitrobiphenyl:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-4'-hydroxybiphenylHydroxy group instead of methoxyExhibits different reactivity due to hydroxyl presence
4-Bromo-4'-nitrobiphenylNitro group instead of methoxyPotentially higher reactivity due to electron-withdrawing nitro
4-Bromo-4'-aminobiphenylAmino group instead of methoxyCan exhibit different biological activities due to amino functionality

Uniqueness

The unique combination of bromine, methoxy, and nitro groups in 4-Bromo-4'-methoxy-2-nitrobiphenyl provides distinct chemical properties that facilitate various transformations. This versatility makes it valuable in synthetic chemistry compared to other related biphenyl derivatives .

Ullmann Coupling as a Paradigmatic Biaryl Synthesis Strategy

The Ullmann reaction remains a cornerstone for constructing biaryl systems, particularly for electron-deficient substrates such as nitro- and bromo-substituted aromatics. This copper-catalyzed cross-coupling leverages halide displacement to form carbon-carbon bonds, offering a cost-effective alternative to palladium-based systems.

Optimization of Copper-Catalyzed Cross-Coupling Conditions

Key advancements in Ullmann coupling involve optimizing copper catalysts and reaction media. For example, a patented method employs 100–200 mesh copper powder (0.03–0.05 mol%) with 2-nitrobenzene diazonium fluoroborate and chlorobenzene under nitrogen at reflux temperatures (5–8 hours), achieving yields exceeding 75% . The use of chlorobenzene as both solvent and reactant simplifies purification by enabling vacuum distillation post-reaction. This approach avoids palladium catalysts, reducing costs by approximately 40% compared to Suzuki-Miyaura methods .

Substrate Scope Limitations in Halogenated Precursor Systems

Despite its utility, Ullmann coupling faces limitations in sterically hindered systems. For instance, ortho-substituted nitro groups (as in 4-bromo-4'-methoxy-2-nitrobiphenyl) reduce reaction rates due to increased torsional strain during aryl-aryl bond formation. Studies indicate that electron-withdrawing groups like nitro (-NO₂) enhance oxidative addition but hinder transmetallation steps, necessitating higher catalyst loadings (up to 10 mol%) for satisfactory yields .

Suzuki-Miyaura Cross-Coupling for Functionalized Biphenyl Architectures

The Suzuki-Miyaura reaction excels in constructing biphenyls with precise regiocontrol, making it indispensable for synthesizing 4-bromo-4'-methoxy-2-nitrobiphenyl. This palladium-catalyzed method couples aryl halides with boronic acids under mild conditions, accommodating diverse functional groups.

Palladium Ligand Systems for Enhanced Coupling Efficiency

Ligand design critically influences catalytic activity. Biaryl phosphine ligands, such as those derived from phobane and phosphatrioxa-adamantane frameworks, enhance stability and electron density at the palladium center, enabling room-temperature coupling of aryl chlorides . For example, a 2021 study demonstrated that rigid phosphacyclic ligands achieve >95% conversion for sterically hindered substrates, including 4-bromo-2-nitrophenyl boronic esters, at catalyst loadings as low as 0.5 mol% .

Boronate Ester Design for Regioselective Functionalization

Regioselectivity in Suzuki-Miyaura coupling depends on boronate electronic and steric profiles. Trifluoroborate salts, such as potassium 4-methoxyphenyltrifluoroborate, improve stability and reactivity with electron-deficient aryl bromides. Computational studies reveal that methoxy groups at the para position increase boronate nucleophilicity by 15–20%, favoring coupling at the ortho-nitro position .

Comparative Analysis of Transition Metal-Mediated Coupling Approaches

ParameterUllmann CouplingSuzuki-Miyaura Coupling
Catalyst CostCopper powder ($0.50/g)Palladium/phosphine ligands ($15/g)
Typical Yield70–78% 85–95%
Functional Group ToleranceLimited for base-sensitive groupsHigh (nitro, bromo, methoxy compatible)
Reaction Time5–8 hours 1–4 hours

The Ullmann method offers economic advantages for large-scale syntheses of simple biphenyls, while Suzuki-Miyaura coupling provides superior efficiency and selectivity for complex systems like 4-bromo-4'-methoxy-2-nitrobiphenyl. Hybrid approaches, such as sequential Ullmann-Suzuki protocols, are emerging to balance cost and precision .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

306.98441 g/mol

Monoisotopic Mass

306.98441 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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